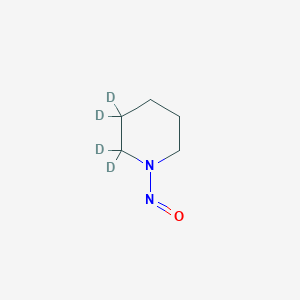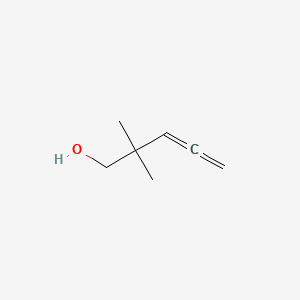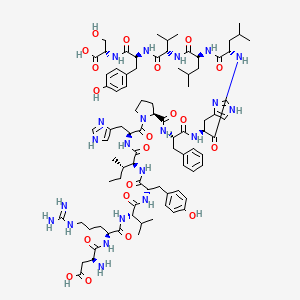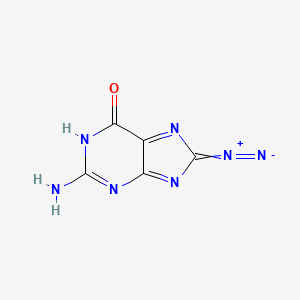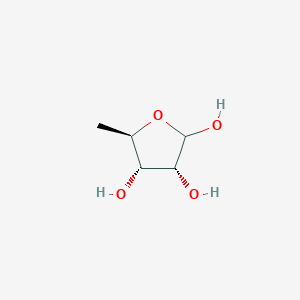
5-Deoxy-d-ribofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Deoxy-d-ribofuranose: is a deoxypentose sugar, which means it is a five-carbon sugar molecule that lacks an oxygen atom at one of its carbon positions. This compound is a key constituent of several nucleosides, which exhibit a variety of biological functions. For example, 5-deoxy-iodotubercidin is a nucleoside derivative of this compound and is known to be a good inhibitor of adenosine kinase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-deoxy-d-ribofuranose typically starts from D-ribose. One practical route involves the deoxygenation of methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-β-D-ribofuranoside by reductive displacement employing hydride reagents. Subsequent total hydrolysis followed by acetylation leads to the formation of 1,2,3-tri-O-acetyl-5-deoxy-d-ribofuranose . Another method involves the acetylation of a triol compound using acetic anhydride in pyridine to obtain tri-O-acetyl-5-deoxy-d-ribofuranose .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. For example, the stereoselective preparation and separation of tri-O-acetyl-5-deoxy-β-D-ribofuranose can be achieved through a highly stereoselective acetylation step of 1-methylacetonide .
Chemical Reactions Analysis
Types of Reactions: 5-Deoxy-d-ribofuranose undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: Commonly involves the reduction of carbonyl groups to hydroxyl groups.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: 5-Deoxy-d-ribofuranose is used as a starting material in the synthesis of various nucleoside analogs, which are important in medicinal chemistry for the development of antiviral and anticancer drugs .
Biology: In biological research, this compound derivatives are used to study enzyme mechanisms and metabolic pathways involving nucleosides and nucleotides .
Medicine: The compound is used in the design of new therapeutic agents for the treatment of inflammatory diseases and cancer. For example, 5-deoxy-iodotubercidin is a nucleoside derivative that inhibits adenosine kinase, providing a basis for new anti-inflammatory drugs .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of prodrugs like capecitabine, which is used for tumor-selective delivery of 5-fluorouracil .
Mechanism of Action
The mechanism of action of 5-deoxy-d-ribofuranose and its derivatives often involves the inhibition of specific enzymes. For example, 5-deoxy-iodotubercidin inhibits adenosine kinase, which plays a role in the regulation of adenosine levels in cells. This inhibition can lead to anti-inflammatory effects . The molecular targets and pathways involved typically include nucleoside and nucleotide metabolism pathways .
Comparison with Similar Compounds
2-Deoxy-d-ribose: Another deoxypentose sugar, but with the oxygen atom missing at the 2-position instead of the 5-position.
D-Ribose: The parent compound from which 5-deoxy-d-ribofuranose is derived, containing all hydroxyl groups.
Uniqueness: this compound is unique due to its specific deoxygenation at the 5-position, which imparts different chemical and biological properties compared to other deoxypentoses. This uniqueness makes it valuable in the synthesis of specific nucleoside analogs and therapeutic agents .
Properties
Molecular Formula |
C5H10O4 |
|---|---|
Molecular Weight |
134.13 g/mol |
IUPAC Name |
(3R,4S,5R)-5-methyloxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O4/c1-2-3(6)4(7)5(8)9-2/h2-8H,1H3/t2-,3-,4-,5?/m1/s1 |
InChI Key |
MKMRBXQLEMYZOY-SOOFDHNKSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C(O1)O)O)O |
Canonical SMILES |
CC1C(C(C(O1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


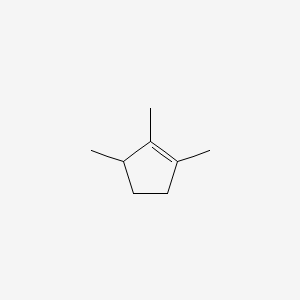
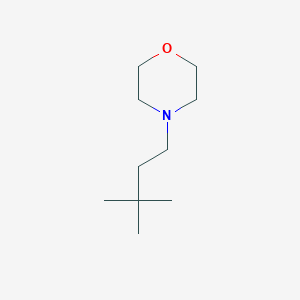
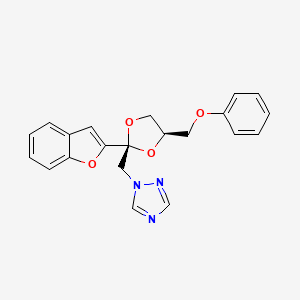
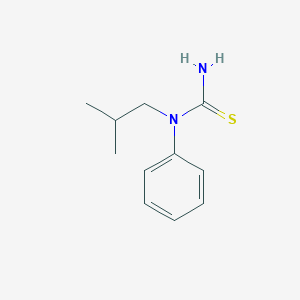
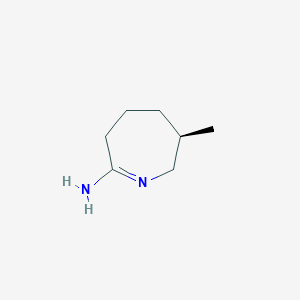
![Acetamide,N-[1-(2-methylphenyl)-2-propynyl]-](/img/structure/B13819396.png)
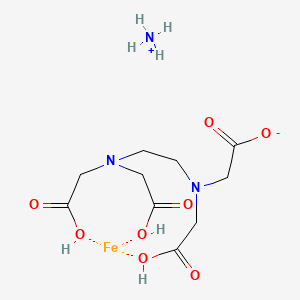
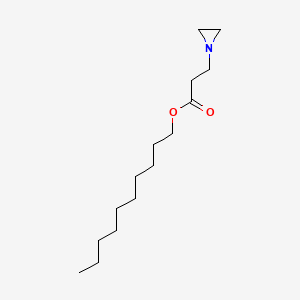
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B13819431.png)

